Indomethacin sodium trihydrate
描述
吲哚美辛钠是一种非甾体抗炎药 (NSAID),通常用于减轻炎症引起的發燒、疼痛、僵硬和肿胀。 它通过抑制前列腺素的产生起作用,前列腺素是已知会导致这些症状的内源性信号分子 。 吲哚美辛钠是吲哚乙酸衍生物,以其有效的抗炎、止痛和退热特性而闻名 .
作用机制
Target of Action
Indomethacin sodium trihydrate primarily targets the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which play a key role in inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition is potent and nonselective, affecting both COX-1 and COX-2 . By inhibiting these enzymes, indomethacin prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by indomethacin is the arachidonic acid (AA) pathway . The COX enzymes catalyze the rate-limiting step in this pathway, converting AA to prostaglandins and thromboxanes . By inhibiting COX, indomethacin disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Indomethacin follows linear pharmacokinetics, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . It is metabolized in the liver, with significant enterohepatic recirculation . The metabolites, which include desmethyl, desbenzoyl, and desmethyl-desbenzoyl indomethacin, are pharmacologically inactive . These metabolites, along with indomethacin, are excreted in the urine and bile .
Result of Action
The inhibition of prostaglandin synthesis by indomethacin results in reduced inflammation, pain, and fever . In addition, indomethacin has been found to inhibit the nuclear translocation of IRF3, a key regulator of immune responses . This can help to modulate immune responses, potentially reducing autoimmune reactions .
Action Environment
The action of indomethacin can be influenced by various environmental factors. For instance, in patients with compromised renal function, the co-administration of indomethacin with an ACE inhibitor or angiotensin II antagonist may result in further deterioration of renal function . Additionally, the efficacy of indomethacin in closing a patent ductus arteriosus in premature infants can be influenced by the infant’s weight and age at the time of therapy .
生化分析
Biochemical Properties
Indomethacin sodium trihydrate plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for catalyzing the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, this compound interacts with various proteins and biomolecules, including serum albumin, which it binds to for transport in the bloodstream .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain. This inhibition leads to a reduction in inflammation and pain at the cellular level. Furthermore, this compound can impact gene expression by downregulating the expression of genes involved in the inflammatory response . It also affects cellular metabolism by altering the production of metabolic intermediates involved in the inflammatory process .
Molecular Mechanism
The molecular mechanism of action of this compound involves the nonselective inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). By binding to the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the levels of these inflammatory mediators, leading to decreased inflammation and pain . Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal irritation, renal toxicity, and hepatotoxicity . Threshold effects have been observed, where the therapeutic benefits of the compound are maximized at certain dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2C9 and CYP2C19. These enzymes catalyze the hydroxylation and demethylation of this compound, leading to the formation of inactive metabolites that are excreted in the urine . The compound also interacts with various cofactors and metabolic intermediates, influencing metabolic flux and metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to serum albumin and other transport proteins. This binding facilitates its distribution to various tissues, where it exerts its anti-inflammatory effects. The compound can accumulate in inflamed tissues, where it inhibits the production of prostaglandins and reduces inflammation . Additionally, this compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cyclooxygenase enzymes. The compound may also localize to other cellular compartments, including the endoplasmic reticulum and mitochondria, where it can influence cellular function and metabolism . Post-translational modifications, such as phosphorylation, can affect the activity and localization of this compound, directing it to specific cellular compartments .
准备方法
合成路线和反应条件: 吲哚美辛钠的合成通常涉及在酸催化条件下,4-甲氧基苯肼与甲基乙酰丙酸酯反应形成苯腙。 这种中间体经异构化为烯胺,然后发生环状 [3,3] 迁移重排 。 然后将最终产物转化为其钠盐形式。
工业生产方法: 吲哚美辛钠的工业生产涉及使用类似的反应路径的大规模合成,但经过优化以获得更高的产率和纯度。 该过程包括严格的纯化步骤,例如结晶和过滤,以确保最终产品符合药品标准 .
化学反应分析
反应类型: 吲哚美辛钠会发生各种化学反应,包括:
氧化: 吲哚美辛钠可以被氧化形成不同的代谢产物。
还原: 它可以在特定条件下被还原,产生不同的衍生物。
取代: 该化合物可以发生取代反应,尤其是在吲哚环上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂等还原剂。
取代: 卤化和硝化反应很常见,使用氯和硝酸等试剂。
科学研究应用
吲哚美辛钠具有广泛的科学研究应用:
化学: 用作研究 NSAID 及其相互作用的模型化合物。
生物学: 研究其对细胞过程和信号通路的影響。
5. 作用机理
吲哚美辛钠通过抑制环氧合酶 (COX) 酶发挥作用,环氧合酶 (COX) 酶负责将花生四烯酸转化为前列腺素。 这种抑制减少了前列腺素的产生,从而减轻炎症、疼痛和发烧 。 此外,吲哚美辛钠已被证明通过调节一氧化氮途径和颅内毛细血管前收缩来降低脑血流 .
类似化合物:
双氯芬酸: 另一种具有类似抗炎特性的 NSAID,但化学结构不同。
舒林酸: 也是一种吲哚乙酸衍生物的 NSAID,类似于吲哚美辛钠。
布洛芬: 一种广泛使用的 NSAID,其化学结构不同,但治疗效果类似。
独特性: 吲哚美辛钠因其有效的抗炎作用以及其非选择性抑制 COX-1 和 COX-2 酶的能力而独一无二。 它也是首批用于治疗偏头痛和吲哚美辛反应性头痛障碍的症状性治疗的 NSAID 之一 .
相似化合物的比较
Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Sulindac: An NSAID that is also an indole-acetic acid derivative, similar to indomethacin sodium.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: Indomethacin sodium is unique due to its potent anti-inflammatory effects and its ability to inhibit both COX-1 and COX-2 enzymes non-selectively. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and indomethacin-responsive headache disorders .
属性
IUPAC Name |
sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRGKDWGWORNU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53-86-1 (Parent) | |
Record name | Indomethacin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20227631 | |
Record name | Indomethacin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-54-1, 74252-25-8 | |
Record name | Indomethacin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indomethacin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOMETHACIN SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9D998830 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of indomethacin sodium trihydrate?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating these symptoms [, ].
Q2: Are there compatibility concerns when administering this compound intravenously alongside other neonatal medications?
A3: While not directly addressed in the provided abstracts, visual compatibility studies are crucial to ensure that this compound, when co-administered with other drugs via continuous infusion, doesn't result in physical incompatibilities like precipitation []. Such incompatibilities could impact drug efficacy and potentially pose risks to neonates.
Q3: How does indomethacin impact protein metabolism in the context of liver dysfunction?
A4: Research suggests that indomethacin may not significantly alter protein dynamics in cases of liver dysfunction. Studies using a rat model of liver dysfunction (portacaval shunt) showed that indomethacin did not influence protein turnover or urinary nitrogen excretion following the administration of leukocyte endogenous mediator (LEM), a pyrogenic factor []. This contrasts with the effects observed in sham-operated rats, where indomethacin reduced LEM-induced protein catabolism.
Q4: Has the use of antenatal corticosteroids been found to influence the effects of prophylactic indomethacin in extremely low-birth-weight infants?
A5: A post hoc subgroup analysis of the Trial of Indomethacin Prophylaxis in Preterms, involving extremely low-birth-weight infants (500-999 g), found little evidence that adequate exposure to antenatal corticosteroids (at least 24 hours before delivery) significantly altered the immediate or long-term effects of prophylactic indomethacin []. This suggests that the benefits and risks associated with prophylactic indomethacin in this population are likely consistent regardless of antenatal corticosteroid exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。